SL327

Description

Structure

3D Structure

Properties

IUPAC Name |

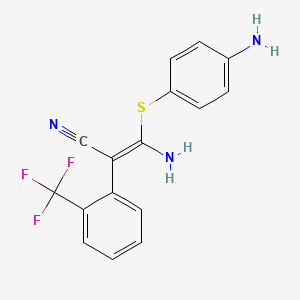

(Z)-3-amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3S/c17-16(18,19)14-4-2-1-3-12(14)13(9-20)15(22)23-11-7-5-10(21)6-8-11/h1-8H,21-22H2/b15-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOXTZFYJNCPIS-FYWRMAATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=C(N)SC2=CC=C(C=C2)N)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=C(\N)/SC2=CC=C(C=C2)N)/C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429549 | |

| Record name | SL327 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305350-87-2 | |

| Record name | SL327 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SL 327 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway

The synthesis of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile can be efficiently achieved through a one-pot, three-component reaction. This approach involves the condensation of 2-(trifluoromethyl)benzaldehyde, malononitrile, and 4-aminothiophenol. This methodology is favored for its atom economy and procedural simplicity.

The proposed reaction mechanism proceeds through an initial Knoevenagel condensation of 2-(trifluoromethyl)benzaldehyde with malononitrile to form an electrophilic intermediate, 2-[2-(trifluoromethyl)benzylidene]malononitrile. This is followed by a nucleophilic Michael addition of 4-aminothiophenol to the activated double bond, leading to the formation of the final product. The stereochemistry of the final product is presumed to be the thermodynamically more stable Z-isomer, as is common for similar structures.

Below is a DOT script representation of the proposed synthetic workflow.

Caption: Proposed one-pot synthesis workflow for the target compound.

Experimental Protocol

The following is a detailed, extrapolated experimental protocol for the synthesis of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile. This protocol is based on general procedures for similar three-component reactions.

Materials:

-

2-(Trifluoromethyl)benzaldehyde

-

Malononitrile

-

4-Aminothiophenol

-

Ethanol (or Methanol/Water mixture)

-

Pipette, beakers, magnetic stirrer, filtration apparatus

Procedure:

-

In a suitable reaction vessel, dissolve 2-(trifluoromethyl)benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

-

To this solution, add 4-aminothiophenol (1.0 mmol).

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically after several hours), a precipitate is expected to form.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the purified product under vacuum.

-

Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Quantitative Data for Analogous Compounds

While specific quantitative data for the target compound is not available in the searched literature, the following table summarizes the yields and melting points of structurally similar compounds synthesized via three-component reactions. This data provides a reasonable expectation for the outcome of the proposed synthesis.

| Aryl Aldehyde Substituent | Thiol | Yield (%) | Melting Point (°C) | Reference |

| p-Chlorophenyl | Aliphatic Amine | 65 | 258-260 | [1] |

| p-Tolyl | Aliphatic Amine | 68 | 244-246 | [1] |

| p-Fluorophenyl | Aliphatic Amine | 70 | 296-298 | [1] |

| Phenyl | Aliphatic Amine | 58 | 258-260 | [1] |

Logical Relationships in Synthesis

The success of this synthesis is predicated on the specific reactivity of the chosen starting materials and the reaction conditions. The logical relationship between these elements is illustrated in the following diagram.

Caption: Logical flow of the three-component synthesis reaction.

This technical guide provides a scientifically grounded, albeit extrapolated, pathway for the synthesis of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile. Researchers are encouraged to adapt and optimize the proposed protocol based on their laboratory findings.

References

An In-depth Technical Guide to the Spectroscopic Analysis of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and analysis of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, a compound also known by its synonym SL327. While detailed, experimentally-derived spectroscopic data for this specific molecule is not widely available in published literature, this document synthesizes known information with a theoretical analysis based on its chemical structure. This guide is intended to support researchers in the identification, characterization, and application of this compound.

The subject compound is recognized as a dual inhibitor of MEK1 (Mitogen-activated protein kinase kinase 1) and MEK2, key components of the MAPK/ERK signaling pathway, with IC50 values of 180 nM and 220 nM, respectively[1]. This activity makes it a molecule of interest in cancer research and other fields where this pathway is dysregulated.

Compound Identification and Physical Properties

A summary of the basic identification and physical properties of the compound is presented in Table 1.

| Property | Value |

| IUPAC Name | (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile |

| Synonym | This compound |

| CAS Number | 305350-87-2[1][2] |

| Molecular Formula | C₁₆H₁₂F₃N₃S[1][2] |

| Molecular Weight | 335.35 g/mol [1][2] |

| Appearance | White to light yellow powder[2] |

| Melting Point | 127 - 129 °C[2] |

| Purity | ≥ 97% (HPLC)[2] |

| Solubility | Soluble in DMSO[1] |

Spectroscopic Data (Theoretical)

The following tables present the expected spectroscopic data for (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile based on its functional groups and analogies with structurally similar compounds.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts are influenced by the electronic environment of each nucleus.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.2 - 7.8 | Multiplet | 8H | Protons on the trifluoromethylphenyl and aminophenyl rings |

| Amine Protons | 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ on the aminophenyl ring |

| Amine Protons | 4.0 - 5.0 | Broad Singlet | 2H | -NH₂ on the enenitrile group |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbons | 115 - 150 | Carbons of the two aromatic rings |

| Trifluoromethyl Carbon | 120 - 130 (quartet) | -CF₃ group |

| Nitrile Carbon | 115 - 125 | -C≡N group |

| Olefinic Carbons | 100 - 160 | C=C double bond of the prop-2-enenitrile core |

Table 3: Predicted Infrared (IR) Absorption Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light, which correspond to the vibrational frequencies of bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Type |

| N-H (Amine) | 3300 - 3500 | Medium | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | Stretching |

| C≡N (Nitrile) | 2210 - 2260 | Medium to Strong | Stretching |

| C=C (Olefinic/Aromatic) | 1600 - 1680 | Medium | Stretching |

| C-F (Trifluoromethyl) | 1000 - 1400 | Strong | Stretching |

| C-N | 1250 - 1350 | Medium | Stretching |

| C-S | 600 - 800 | Weak | Stretching |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The fragmentation pattern is indicative of the molecule's structure.

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 335 | [M]⁺ | - |

| 316 | [M - F]⁺ | F |

| 266 | [M - CF₃]⁺ | CF₃ |

| 208 | [M - C₇H₄F₃]⁺ | C₇H₄F₃ |

| 124 | [C₆H₆NS]⁺ | C₁₀H₆F₃N₂ |

| 108 | [C₆H₆N]⁺ | C₁₀H₆F₃NS |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for the title compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory if available.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Acquisition: Introduce the sample into the ion source via direct infusion or after separation by liquid chromatography (LC-MS). Acquire spectra in both positive and negative ion modes.

-

Data Processing: Analyze the resulting mass spectrum to determine the accurate mass of the molecular ion and the fragmentation pattern.

Visualization of Biological Activity

As this compound is an inhibitor of MEK1 and MEK2, its mechanism of action can be visualized within the context of the MAPK/ERK signaling pathway. The following diagram, generated using the DOT language, illustrates this pathway and the point of inhibition.

Caption: MAPK/ERK signaling pathway with the point of inhibition by the title compound.

This guide provides a foundational understanding of the spectroscopic characteristics of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile. The provided theoretical data and experimental protocols are intended to assist researchers in their work with this compound. Further experimental validation is necessary to confirm the proposed spectroscopic features.

References

In-Depth Technical Guide: (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile (SL 327)

CAS Number: 305350-87-2

This technical guide provides a comprehensive overview of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, a chemical compound also known as SL 327. It is intended for researchers, scientists, and drug development professionals interested in the properties, biological activity, and experimental applications of this molecule.

Physicochemical Properties

SL 327 is a selective, cell-permeable inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 305350-87-2 | |

| Molecular Formula | C₁₆H₁₂F₃N₃S | |

| Molecular Weight | 335.35 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO (≥16.75 mg/mL), Ethanol (to 50 mM), and sparingly in water. | |

| Storage | Desiccate at +4°C |

Biological Activity and Mechanism of Action

SL 327 is a potent and selective inhibitor of the dual-specificity mitogen-activated protein kinase kinases, MEK1 and MEK2. These kinases are central components of the Ras-Raf-MEK-ERK signaling cascade, a critical pathway that regulates a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.

The inhibitory activity of SL 327 on MEK1 and MEK2 is characterized by the following half-maximal inhibitory concentrations (IC₅₀):

| Target | IC₅₀ (nM) | Reference |

| MEK1 | 180 | [1] |

| MEK2 | 220 | [1] |

By inhibiting MEK1 and MEK2, SL 327 prevents the phosphorylation and subsequent activation of their downstream targets, the extracellular signal-regulated kinases ERK1 and ERK2. This blockade of the MAPK/ERK pathway has been shown to have significant effects in various biological contexts, including the central nervous system, where it can cross the blood-brain barrier. In vivo studies have demonstrated that SL 327 can block long-term potentiation (LTP) in the hippocampus, impair fear conditioning and learning in rats, and provide neuroprotection in mouse models of ischemic brain injury.

Signaling Pathway

The mechanism of action of SL 327 involves the direct inhibition of MEK1 and MEK2 within the MAPK/ERK signaling pathway.

References

An In-Depth Technical Guide to (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile (SL 327): A Selective MEK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activity of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, a potent and selective inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1) and MEK2, commonly known as SL 327. This document details its mechanism of action within the RAS/RAF/MEK/ERK signaling pathway, summarizes key quantitative data, and provides detailed experimental protocols for its synthesis and biological evaluation. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation and potential application of this compound.

Introduction

(Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, also referred to as SL 327, is a small molecule inhibitor that has garnered significant interest in the scientific community for its high selectivity towards MEK1 and MEK2. These kinases are crucial components of the RAS/RAF/MEK/ERK signaling cascade, a pathway fundamental to the regulation of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making MEK1 and MEK2 attractive targets for therapeutic intervention. SL 327 serves as a valuable research tool for elucidating the physiological and pathological roles of the MEK/ERK pathway. Its ability to penetrate the blood-brain barrier has also made it instrumental in neuroscience research, particularly in studies of learning and memory.

Molecular Structure and Chemical Properties

The molecular structure of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile is characterized by a central prop-2-enenitrile core with three key substituents: an amino group, a (4-aminophenyl)sulfanyl group, and a 2-(trifluoromethyl)phenyl group. The "(Z)" designation indicates the stereochemistry around the carbon-carbon double bond.

Table 1: Chemical and Physical Properties of SL 327

| Property | Value | Reference |

| IUPAC Name | (2Z)-3-Amino-3-[(4-aminophenyl)sulfanyl]-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile | |

| Synonyms | SL 327, SL-327 | |

| CAS Number | 305350-87-2 | |

| Molecular Formula | C₁₆H₁₂F₃N₃S | |

| Molecular Weight | 335.35 g/mol | |

| Appearance | White to light yellow powder | |

| Melting Point | 127-129 °C | |

| Purity | >99% | |

| Solubility | Soluble in DMSO and Ethanol |

Mechanism of Action: Inhibition of the RAS/RAF/MEK/ERK Signaling Pathway

SL 327 exerts its biological effects through the specific inhibition of MEK1 and MEK2. These dual-specificity kinases are central to the RAS/RAF/MEK/ERK signaling pathway. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, RAS proteins activate RAF kinases. RAF, in turn, phosphorylates and activates MEK1 and MEK2. Activated MEK1/2 then phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Phosphorylated ERK1/2 translocates to the nucleus to regulate the activity of numerous transcription factors, thereby controlling gene expression involved in cell growth, proliferation, and survival.

By binding to and inhibiting the kinase activity of MEK1 and MEK2, SL 327 prevents the phosphorylation and subsequent activation of ERK1/2. This blockade of the signaling cascade leads to the downstream effects observed in various cellular and in vivo models.

Figure 1: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of SL 327.

Quantitative Data

SL 327 has been characterized by its potent and selective inhibitory activity against MEK1 and MEK2. The following table summarizes the key quantitative data reported in the literature.

Table 2: In Vitro Kinase Inhibition Profile of SL 327

| Target Kinase | IC₅₀ (µM) | Reference |

| MEK1 | 0.18 | |

| MEK2 | 0.22 | |

| ERK1 | >10 | |

| MKK3 (p38) | >10 | |

| MKK4 (JNK) | >10 | |

| PKC | >10 |

Experimental Protocols

Synthesis of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile (SL 327)

A plausible synthetic route would involve the reaction of 2-[2-(trifluoromethyl)phenyl]acetonitrile with a derivative of 4-aminothiophenol in the presence of a base. The stereoselectivity of the reaction to yield the (Z)-isomer would be a critical aspect of the synthesis.

Figure 2: A generalized workflow for the synthesis of SL 327.

In Vitro MEK1/2 Kinase Inhibition Assay

The inhibitory activity of SL 327 against MEK1 and MEK2 can be determined using a variety of kinase assay formats. A common method is a radiometric assay or a fluorescence-based assay that measures the phosphorylation of a substrate, typically inactive ERK2.

General Protocol:

-

Reagents and Materials:

-

Recombinant active MEK1 or MEK2 enzyme.

-

Recombinant inactive ERK2 (as substrate).

-

SL 327 (or other test compounds) at various concentrations.

-

ATP (with [γ-³²P]ATP for radiometric assays).

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

96-well plates.

-

Scintillation counter or fluorescence plate reader.

-

-

Procedure: a. Prepare serial dilutions of SL 327 in DMSO. b. In a 96-well plate, add the kinase reaction buffer, inactive ERK2, and the diluted SL 327. c. Add active MEK1 or MEK2 to initiate the pre-incubation. Incubate for a defined period (e.g., 15-30 minutes) at room temperature. d. Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric assays). e. Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C. f. Terminate the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper). g. Quantify the amount of phosphorylated ERK2. For radiometric assays, this is done by measuring the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, a specific antibody that recognizes phosphorylated ERK2 is used, followed by a fluorescently labeled secondary antibody. h. Calculate the percentage of inhibition for each concentration of SL 327 relative to a no-inhibitor control. i. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Fear Conditioning Assay

SL 327's brain-penetrant nature makes it suitable for in vivo studies investigating the role of the MEK/ERK pathway in learning and memory. Fear conditioning is a widely used behavioral paradigm for this purpose.

General Protocol:

-

Animals:

-

Mice or rats are commonly used.

-

-

Apparatus:

-

A conditioning chamber equipped with a grid floor for delivering a mild footshock (the unconditioned stimulus, US), a speaker for delivering an auditory cue (the conditioned stimulus, CS), and a video camera for recording behavior.

-

-

Procedure: a. Drug Administration: Administer SL 327 (typically dissolved in a vehicle like DMSO and then diluted in saline) via intraperitoneal (i.p.) injection at a specific time point before the conditioning session (e.g., 30-60 minutes). A vehicle control group should be included. b. Conditioning Phase: i. Place the animal in the conditioning chamber and allow for a period of habituation. ii. Present the auditory cue (CS) for a set duration (e.g., 30 seconds). iii. Co-terminate the CS with a mild footshock (US) (e.g., 0.5-1.0 mA for 1-2 seconds). iv. Repeat the CS-US pairing for a predetermined number of trials. c. Contextual Fear Testing: i. 24 hours after conditioning, place the animal back into the same conditioning chamber (without the CS or US). ii. Record the animal's freezing behavior (a fear response) for a set period. d. Cued Fear Testing: i. At a later time point (e.g., 48 hours after conditioning), place the animal in a novel context (different from the conditioning chamber). ii. After a habituation period, present the auditory cue (CS) without the footshock. iii. Record the animal's freezing behavior during the presentation of the cue. e. Data Analysis: i. Quantify the percentage of time the animal spends freezing in each testing phase. ii. Compare the freezing behavior between the SL 327-treated group and the vehicle control group to assess the effect of MEK inhibition on the acquisition and consolidation of fear memory.

Conclusion

(Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile (SL 327) is a well-characterized, potent, and selective inhibitor of MEK1 and MEK2. Its utility as a research tool has been demonstrated in numerous studies investigating the role of the RAS/RAF/MEK/ERK signaling pathway in both cancer biology and neuroscience. This technical guide provides a centralized resource of its chemical properties, mechanism of action, quantitative data, and key experimental protocols to aid researchers in their ongoing and future investigations with this important molecule.

A Technical Guide to the Purification of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

Disclaimer: The specific compound (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile is not well-documented in publicly available scientific literature. Therefore, this guide is based on established chemical principles and purification methodologies for structurally analogous compounds, including substituted enamines, aromatic thioethers, and molecules bearing trifluoromethylphenyl moieties.[1][2][3] The data and protocols provided are illustrative and should be adapted based on actual experimental observations.

Introduction

(Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile is a complex molecule featuring multiple functional groups that dictate its physicochemical properties and, consequently, the strategy for its purification. Key structural features include two basic amino groups, a polar nitrile group, a lipophilic trifluoromethylphenyl group, and a thioether linkage susceptible to oxidation.[4][5][6] An effective purification strategy must address potential impurities from synthesis, including starting materials, reagents, and by-products, while ensuring the stability of the target compound.

This guide outlines a comprehensive, multi-step purification protocol involving aqueous workup, column chromatography, and final recrystallization.

Overview of Purification Strategy

The purification process is designed as a logical workflow to systematically remove different classes of impurities. The strategy relies on exploiting differences in polarity and solubility between the target compound and potential contaminants.

Caption: A flowchart illustrating the multi-step purification workflow.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data expected from the purification process. Actual results may vary.

Table 1: Illustrative Parameters for Flash Column Chromatography

| Parameter | Value / Description |

|---|---|

| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |

| Column Dimensions | 40 mm (ID) x 200 mm (H) |

| Mobile Phase (Eluent) | Hexane / Ethyl Acetate (EtOAc) Gradient |

| Gradient Profile | 10% EtOAc to 60% EtOAc over 20 column volumes |

| Flow Rate | 40 mL/min |

| Loading Technique | Dry loading onto silica |

| Detection | TLC or UV (254 nm) |

Table 2: Hypothetical Purity and Yield Progression

| Purification Stage | Starting Mass (g) | Recovered Mass (g) | Yield (%) | Purity (by HPLC, %) |

|---|---|---|---|---|

| Crude Product | 10.0 | - | - | ~75% |

| After Aqueous Workup | 10.0 | 8.5 | 85% | ~80% |

| After Chromatography | 8.5 | 6.5 | 76.5% | ~98% |

| After Recrystallization | 6.5 | 5.7 | 87.7% | >99.5% |

| Overall Yield | - | 5.7 | 57% | - |

Experimental Protocols

Protocol 1: Aqueous Workup and Extraction

-

Quenching: Cool the crude reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic reagents until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (EtOAc) to dissolve the organic components. Add brine to improve phase separation.

-

Separation: Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer.

-

Washing: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude organic product.

Protocol 2: Flash Column Chromatography

Column chromatography is a crucial step for separating the target compound from impurities with different polarities.[7][8][9]

-

Column Packing: Prepare a slurry of silica gel in 10% ethyl acetate/hexane and pack the column using the wet method to ensure a homogenous stationary phase.[9]

-

Sample Loading: Adsorb the crude product from Protocol 1 onto a small amount of silica gel. Evaporate the solvent completely. Carefully add the resulting dry powder to the top of the packed column.

-

Elution: Begin elution with 10% EtOAc in hexane. Gradually increase the polarity of the mobile phase according to the gradient profile in Table 1. This allows non-polar impurities to elute first, followed by the target compound.

-

Fraction Collection: Collect fractions based on the elution profile monitored by Thin Layer Chromatography (TLC) or an automated UV detector.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent in vacuo.

Protocol 3: Recrystallization

Recrystallization is the final step to achieve high purity and obtain a crystalline solid.[10]

-

Solvent Selection: In a small test tube, dissolve a small amount of the purified product from Protocol 2 in a minimal amount of hot ethanol. The ideal solvent will dissolve the compound when hot but show low solubility when cool.

-

Dissolution: In a larger flask, add the bulk of the product and the minimum volume of hot ethanol required for complete dissolution.

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. Slow cooling is critical for forming large, pure crystals.[10]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities. Dry the crystals under high vacuum to remove all traces of solvent.

Potential Application: Kinase Inhibition

Compounds containing aminophenyl and trifluoromethylphenyl motifs are often investigated as kinase inhibitors in drug discovery. The dual amino groups and specific stereochemistry could allow such a molecule to bind within the ATP-binding pocket of a protein kinase, potentially inhibiting its function.

Caption: Hypothetical inhibition of a tyrosine kinase signaling pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Hydrogen peroxide - Wikipedia [en.wikipedia.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. cup.edu.cn [cup.edu.cn]

- 8. columbia.edu [columbia.edu]

- 9. Column chromatography - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

Disclaimer: Publicly available scientific data on the specific molecule, (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, is limited. This guide synthesizes the available information for the compound identified by CAS number 305350-87-2 and provides context based on structurally related molecules. A comprehensive characterization with extensive experimental data and established signaling pathway involvement is not possible based on the current literature.

Introduction

(Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, also known by its synonym SL 327, is a complex organic molecule incorporating several functional groups of interest in medicinal chemistry and materials science.[1] These include a trifluoromethylphenyl group, known to enhance metabolic stability and binding affinity of compounds, an aminophenyl group, and a prop-2-enenitrile core.[2][3] The presence of these moieties suggests potential biological activity, though specific data is scarce.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound, identified as 3-Amino-3-[(4-aminophenyl)thio]-2-[2-(trifluoromethyl)phenyl]acrylonitrile, are summarized below.[1]

| Property | Value | Reference |

| CAS Number | 305350-87-2 | [1] |

| Synonym | SL 327 | [1] |

| Molecular Formula | C₁₆H₁₂F₃N₃S | [1] |

| Molecular Weight | 335.35 g/mol | [1] |

| Appearance | White to light yellow powder | [1] |

| Melting Point | 127 - 129 °C | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | 2 - 8 °C, under inert gas | [1] |

Chemical Structure:

Caption: Chemical structure of the title compound.

Synthesis and Experimental Protocols

Due to the lack of specific published methods, a detailed experimental protocol cannot be provided. Researchers interested in synthesizing this compound would likely need to develop a custom synthetic strategy based on known reactions for similar chemical entities.

Potential Biological Activity and Signaling Pathways

While no specific biological data or signaling pathway interactions have been published for this compound, the structural motifs present suggest potential areas of investigation.

-

Trifluoromethylphenyl Group: The inclusion of a trifluoromethyl group can significantly enhance the biological activity of a molecule.[2][3][7] It is known to increase lipophilicity, which can improve cell membrane permeability, and can enhance binding to biological targets.[2] Compounds containing this group have been investigated for a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][8]

-

Prop-2-enenitrile Scaffold: Acrylonitrile derivatives are known to exhibit a diverse range of biological activities. Chalcones, which share a similar core structure, are investigated for their anti-inflammatory, antibacterial, and antitumor properties.[9][10]

Given these characteristics, (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile could be a candidate for screening in various biological assays, particularly in oncology and infectious diseases. However, without experimental data, any discussion of its mechanism of action or interaction with specific signaling pathways remains speculative.

Data Presentation

Currently, there is no quantitative biological or pharmacological data available in the public domain for this compound to summarize in a tabular format.

Conclusion and Future Directions

(Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile (CAS 305350-87-2) is a chemical entity with limited available data. Its structure suggests potential for biological activity, warranting further investigation. Future research should focus on:

-

Development and publication of a robust synthetic protocol.

-

Comprehensive spectroscopic and crystallographic characterization.

-

In vitro screening against a panel of biological targets to identify potential therapeutic applications.

-

Pharmacokinetic and pharmacodynamic studies to evaluate its drug-like properties.

The generation of such data will be crucial to understanding the potential of this molecule for drug development or other applications. Researchers are encouraged to publish their findings to contribute to the collective scientific knowledge.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. basjsci.edu.iq [basjsci.edu.iq]

- 7. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-(4-Aminophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Biological Activity of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile (SL 327)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the compound (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, commonly known as SL 327. This document details its mechanism of action, quantitative inhibitory data, relevant signaling pathways, and detailed experimental protocols.

Core Compound Information

(Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile , also identified by its synonym SL 327 , is a potent and selective inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1) and Mitogen-activated protein kinase kinase 2 (MEK2). These kinases are central components of the MAPK/ERK signaling cascade, a critical pathway involved in the regulation of cell proliferation, differentiation, and survival.

Quantitative Biological Activity Data

The primary biological activity of SL 327 is the selective inhibition of MEK1 and MEK2. The following table summarizes the quantitative data regarding its inhibitory potency.

| Target | IC50 Value (µM) |

| MEK1 | 0.18[1][2] |

| MEK2 | 0.22[1][2] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action and Signaling Pathway

SL 327 exerts its biological effects by targeting the MEK1 and MEK2 enzymes within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway. This pathway is a crucial signal transduction cascade that relays extracellular signals to intracellular targets, ultimately influencing gene expression and cellular processes.

The MAPK/ERK Signaling Cascade:

-

Signal Initiation: The pathway is typically activated by extracellular stimuli such as growth factors binding to their receptor tyrosine kinases (RTKs) on the cell surface.

-

Ras Activation: This binding leads to the activation of the small GTPase, Ras.

-

Raf Activation: Activated Ras recruits and activates the Raf family of serine/threonine kinases (A-Raf, B-Raf, C-Raf).

-

MEK Phosphorylation: Raf kinases then phosphorylate and activate MEK1 and MEK2.

-

ERK Phosphorylation: Activated MEK1/2, in turn, phosphorylate the downstream Extracellular signal-regulated kinases, ERK1 and ERK2 (also known as p44/42 MAPK).

-

Downstream Effects: Phosphorylated ERK translocates to the nucleus and phosphorylates various transcription factors, leading to changes in gene expression that promote cell growth, proliferation, and survival.

By selectively inhibiting MEK1 and MEK2, SL 327 effectively blocks the phosphorylation and subsequent activation of ERK1/2, thereby downregulating the entire signaling cascade. This mechanism underlies its observed in-vitro and in-vivo effects.

Signaling Pathway Diagram

References

The Rise of Prop-2-enenitrile Derivatives: A New Frontier in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in the field of medicinal chemistry. Within this landscape, prop-2-enenitrile derivatives have emerged as a promising class of compounds, demonstrating a remarkable breadth of biological activities. This technical guide delves into the core aspects of the discovery of novel prop-2-enenitrile derivatives, offering a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

Anticancer Activity of Novel Prop-2-enenitrile Derivatives

Recent research has illuminated the significant potential of prop-2-enenitrile derivatives as potent anticancer agents. These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation and angiogenesis, through diverse mechanisms of action.

Tubulin Polymerization Inhibition

A significant focus of research has been the development of prop-2-enenitrile derivatives as inhibitors of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport, making them a validated target for anticancer drugs.

A series of novel 2-phenylacrylonitrile derivatives has been synthesized and evaluated for their ability to inhibit tubulin polymerization. Among these, compound 1g2a demonstrated remarkable inhibitory activity against HCT116 and BEL-7402 cancer cell lines, with IC50 values of 5.9 nM and 7.8 nM, respectively.[1] This compound was found to arrest the cell cycle in the G2/M phase and induce apoptosis.[1] Molecular docking studies suggest that these derivatives bind to the colchicine-binding site of β-tubulin, thereby disrupting microtubule dynamics.

Similarly, novel benzimidazole-derived acrylonitriles have been investigated as tubulin polymerization inhibitors.[2] Compounds 50, 64, 68, and 69 , featuring substitutions on the benzimidazole and phenyl rings, exhibited exceptionally strong and selective antiproliferative activity against several hematological tumor cell lines, with IC50 values in the low micromolar range.[2]

Table 1: Anticancer Activity of Novel Prop-2-enenitrile Derivatives as Tubulin Inhibitors

| Compound | Cancer Cell Line | IC50 | Reference |

| 1g2a | HCT116 | 5.9 nM | [1] |

| BEL-7402 | 7.8 nM | [1] | |

| 50 | DND-41 | 1.7 µM | [2] |

| HL-60 | 2.1 µM | [2] | |

| K-562 | 2.5 µM | [2] | |

| Z-138 | 3.6 µM | [2] | |

| 64 | DND-41 | 1.8 µM | [2] |

| HL-60 | 2.3 µM | [2] | |

| K-562 | 2.8 µM | [2] | |

| Z-138 | 3.4 µM | [2] | |

| 68 | DND-41 | 1.9 µM | [2] |

| HL-60 | 2.4 µM | [2] | |

| K-562 | 2.9 µM | [2] | |

| Z-138 | 3.5 µM | [2] | |

| 69 | DND-41 | 1.8 µM | [2] |

| HL-60 | 2.2 µM | [2] | |

| K-562 | 2.7 µM | [2] | |

| Z-138 | 3.3 µM | [2] |

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a common feature of cancer. Prop-2-enenitrile derivatives have been explored as inhibitors of various kinases, including phosphoinositide 3-kinase (PI3K) and receptor tyrosine kinases.

A series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives were designed and synthesized as PI3K inhibitors.[3] Compound 17p exhibited potent inhibitory activity against PI3Kα with an IC50 of 31.8 nM, comparable to the positive control BKM-120.[3]

Furthermore, hybrid compounds incorporating isatin and pyrrolo[2,3-d]pyrimidine scaffolds, linked via a hydrazine bridge to a prop-2-enenitrile moiety, have been developed as multi-kinase inhibitors.[4] Compound 7 from this series displayed promising anticancer and multi-kinase inhibitory effects, suppressing cell cycle progression and inducing apoptosis in HepG2 cells.[4]

Table 2: Anticancer Activity of Novel Prop-2-enenitrile Derivatives as Kinase Inhibitors

| Compound | Target Kinase | Cancer Cell Line | IC50 | Reference |

| 17p | PI3Kα | - | 31.8 nM | [3] |

| 7 | Multiple Kinases | HepG2 | Not specified | [4] |

| Compound 14 | Not specified | MCF7 | 22.12 µM | [5] |

| Compound 13 | Not specified | MCF7 | 22.52 µM | [5] |

| Compound 9 | Not specified | MCF7 | 27.83 µM | [5] |

| Compound 12 | Not specified | MCF7 | 29.22 µM | [5] |

Antimicrobial Activity of Novel Prop-2-enenitrile Derivatives

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Prop-2-enenitrile derivatives have demonstrated promising activity against a range of bacteria and fungi, highlighting their potential as a new class of antimicrobial agents.

Novel 2,3-dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b][6][7]benzothiazole derivatives, synthesized from 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile intermediates, exhibited significant antimicrobial activity.[6] Compounds 7a, 7d, 9a, and 9d showed higher activity than the standard drugs cefotaxime and fluconazole against various bacterial and fungal strains.[6]

Additionally, a series of acrylonitrile adducts were evaluated for their antimicrobial properties. These compounds displayed dose-dependent inhibition against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[8]

Table 3: Antimicrobial Activity of Novel Prop-2-enenitrile Derivatives

| Compound | Organism | MIC (µl/ml) | Reference |

| N3 | Escherichia coli | 0.4 | [8] |

| N4 | Bacillus subtilis | 0.5 | [8] |

| N1 | Escherichia coli | 1 | [8] |

| N4 | Escherichia coli | 1 | [8] |

| N2 | Escherichia coli | 3 | [8] |

| N5 | Escherichia coli | 3 | [8] |

| N5 | Bacillus subtilis | 5 | [8] |

| N1 | Bacillus subtilis | 6 | [8] |

| N2 | Bacillus subtilis | 6 | [8] |

Experimental Protocols

General Synthesis of 2-Phenylacrylonitrile Derivatives

A common method for the synthesis of 2-phenylacrylonitrile derivatives is the Knoevenagel condensation.[1]

Caption: General workflow for the Knoevenagel condensation.

Procedure: A mixture of a substituted benzaldehyde and a substituted phenylacetonitrile is refluxed in a suitable solvent, such as ethanol, in the presence of a catalytic amount of a base, typically piperidine. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using techniques like recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Caption: Workflow of the MTT assay for cytotoxicity.

Procedure: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the prop-2-enenitrile derivatives for a specified period (e.g., 48 or 72 hours). Following treatment, MTT solution is added to each well, and the plates are incubated to allow the conversion of MTT to formazan by viable cells. Finally, the formazan crystals are dissolved in a solvent like DMSO, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.[8]

Caption: Workflow for MIC determination by broth microdilution.

Procedure: Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Caption: Inhibition of tubulin polymerization by prop-2-enenitrile derivatives.

Prop-2-enenitrile derivatives that act as tubulin inhibitors disrupt the dynamic equilibrium between tubulin dimers and microtubules. By binding to tubulin, these compounds prevent its polymerization into microtubules. This interference with microtubule formation leads to a defective mitotic spindle, causing the cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis, or programmed cell death.

Conclusion

The discovery of novel prop-2-enenitrile derivatives represents a significant advancement in the search for new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive scaffold for further drug development efforts. The data and protocols presented in this guide underscore the potential of this class of compounds to address unmet medical needs in oncology and infectious diseases. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for their clinical translation.

References

- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alliedacademies.org [alliedacademies.org]

- 6. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of Trifluoromethylphenyl Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethylphenyl moiety into a molecular structure has become a pivotal strategy in modern drug discovery. This versatile functional group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the preliminary screening of trifluoromethylphenyl compounds, offering detailed experimental protocols, summarized quantitative data, and visualizations of key biological pathways to aid researchers in this critical phase of drug development.

Core Principles of Preliminary Screening

The preliminary screening of trifluoromethylphenyl compounds involves a battery of in vitro assays designed to rapidly assess their potential biological activities and cytotoxic profiles. This initial evaluation is crucial for identifying promising lead candidates for further optimization and development. The screening cascade typically encompasses the evaluation of antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the preliminary screening of trifluoromethylphenyl compounds.

In Vitro Antioxidant Activity Assays

2.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which can be measured spectrophotometrically.

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Test compounds (dissolved in a suitable solvent like DMSO or methanol)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (typically 0.1 mM). This solution should be freshly prepared and kept in the dark.

-

Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent.

-

In a 96-well plate, add a specific volume of each dilution of the test compounds and positive control.

-

Add the DPPH working solution to each well.

-

Include a blank control containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

-

2.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

-

Reagents and Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compounds

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS with potassium persulfate. This mixture is typically left to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of a specific value (e.g., 0.70 ± 0.02) at a particular wavelength (usually 734 nm).

-

Prepare serial dilutions of the test compounds and the positive control.

-

Add a small volume of the test compound dilutions to the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated using a similar formula as for the DPPH assay.

-

The antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

In Vitro Anti-inflammatory Activity Assay

2.2.1. Lipoxygenase (LOX) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzyme lipoxygenase, which is involved in the biosynthesis of leukotrienes, important mediators of inflammation. The assay is based on measuring the formation of the hydroperoxy-product from a fatty acid substrate (e.g., linoleic acid or arachidonic acid) spectrophotometrically.

-

Reagents and Materials:

-

Soybean lipoxygenase (or other sources)

-

Linoleic acid (or arachidonic acid) as substrate

-

Borate buffer (or other suitable buffer)

-

Test compounds

-

Positive control (e.g., Quercetin, Nordihydroguaiaretic acid)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a solution of lipoxygenase in the appropriate buffer.

-

Prepare a solution of the substrate (linoleic acid) in the buffer. It may require sonication to dissolve.

-

Prepare serial dilutions of the test compounds and the positive control.

-

In a 96-well plate, add the buffer, the test compound dilution, and the enzyme solution.

-

Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at room temperature.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately measure the change in absorbance at a specific wavelength (typically 234 nm) over a period of time using a microplate reader in kinetic mode.

-

The rate of the reaction is determined from the slope of the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC50 value is determined from the dose-response curve.

-

In Vitro Antidiabetic Activity Assay

2.3.1. α-Glucosidase Inhibition Assay

This assay is used to identify compounds that can inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates in the intestine. Inhibition of this enzyme can help to control postprandial hyperglycemia. The assay typically uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which is hydrolyzed by α-glucosidase to release p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

-

Reagents and Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer

-

Test compounds

-

Positive control (e.g., Acarbose)

-

Sodium carbonate (Na2CO3) solution to stop the reaction

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare solutions of the α-glucosidase enzyme and pNPG substrate in phosphate buffer.

-

Prepare serial dilutions of the test compounds and the positive control.

-

In a 96-well plate, add the test compound dilution and the enzyme solution.

-

Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPG substrate solution to all wells.

-

Incubate the plate at the same temperature for a set time (e.g., 20-30 minutes).

-

Stop the reaction by adding a solution of sodium carbonate.

-

Measure the absorbance of the yellow p-nitrophenol at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

-

In Vitro Antimicrobial Activity Assays

2.4.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.

-

Reagents and Materials:

-

Bacterial or fungal strains

-

Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test compounds

-

Positive control (standard antibiotic or antifungal)

-

Sterile 96-well microplates

-

Incubator

-

-

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Prepare serial two-fold dilutions of the test compounds and the positive control in the growth medium directly in the 96-well plate.

-

Add the standardized inoculum to each well.

-

Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

-

2.4.2. Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

-

Reagents and Materials:

-

Same as for MIC assay

-

Device for biofilm formation (e.g., MBEC assay plate)

-

-

Procedure:

-

Grow biofilms of the target microorganism on the pegs of an MBEC plate lid by incubating it in a 96-well plate containing inoculated growth medium.

-

After biofilm formation, rinse the pegs to remove planktonic cells.

-

Place the lid with the biofilms into a new 96-well plate containing serial dilutions of the test compound.

-

Incubate for a specified period (e.g., 24 hours).

-

After exposure to the compound, rinse the pegs again and place them in a recovery plate containing fresh growth medium.

-

Disrupt the biofilms from the pegs into the medium (e.g., by sonication).

-

Incubate the recovery plate to allow any surviving bacteria to grow.

-

The MBEC is the lowest concentration of the compound that prevents regrowth of bacteria from the treated biofilm.

-

In Vitro Cytotoxicity Assay

2.5.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Reagents and Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7) or normal cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Test compounds

-

Positive control (e.g., Doxorubicin)

-

Sterile 96-well cell culture plates

-

CO2 incubator

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Treat the cells with various concentrations of the test compounds and the positive control for a specific duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for a few hours (e.g., 2-4 hours) to allow for formazan crystal formation.

-

Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

-

Quantitative Data Summary

The following tables summarize the biological activities of various trifluoromethylphenyl compounds from published studies.

Table 1: Anticancer Activity of Trifluoromethylphenyl Compounds

| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide | HepG2, Hep3B | Cell Growth Inhibition | 1-10.8 | [1] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375, C32, DU145, MCF-7/WT | MTT | Strong cytotoxic effect | [3] |

| Trifluoromethyl Thioxanthone Derivative 1 | HeLa | Anticancer | 87.8 nM | |

| Fluorinated Benzophenone Derivative 6b | KB-3-1 | Cytotoxicity | ~3.6 times more potent than standard | [4] |

| Fluorinated Benzophenone Derivative 7b | KB-3-1 | Cytotoxicity | ~13.5 times more potent than standard | [4] |

| Selinexor | Myeloid Leukemia Cell Lines | Cytotoxicity | < 0.5 | [5] |

Table 2: Anti-inflammatory and Antidiabetic Activity of Trifluoromethylphenyl Compounds

| Compound ID | Target | Assay | IC50/Activity | Reference |

| Trifluoromethyl Thioxanthone Derivative 3 | DPPH radical | Antioxidant | 46.6% scavenging at 80 µg/mL | |

| Trifluoromethyl Thioxanthone Derivative 2 | α-amylase | Enzyme Inhibition | 60.2 ± 0.8 µM | |

| Trifluoromethyl Thioxanthone Derivative 4 | Pancreatic lipase | Enzyme Inhibition | 100.6 ± 7.3 µM | |

| Trifluoromethyl Thioxanthone Derivatives 1, 3, 4 | COX-2 | Enzyme Inhibition | 6.5 to 27.4 nM |

Table 3: Antimicrobial Activity of Trifluoromethylphenyl Compounds

| Compound ID | Microorganism | Assay | MIC (µg/mL) | Reference |

| Pyrazole Derivative (Chloro) | Various Gram-positive strains | MIC | 3.12 | [2] |

| Pyrazole Derivative (Bromo) | Various Gram-positive strains | MIC | 3.12 | [2] |

| Pyrazole Derivative (Trifluoromethyl) | MRSA | MIC | 3.12 | [2] |

| Pyrazole Derivative (Phenoxyphenyl) | S. aureus strains | MIC | 0.78–1.56 | [2] |

| Chalcone Derivative A3 | E. coli, P. vulgaris | MIC | 7.64-7.95 times more active than benzyl penicillin | [6] |

| Chalcone Derivative B3 | S. aureus, B. subtilis | MIC | 1.97-3.95 times more active than benzyl penicillin | [6] |

| Trifluoromethyl Ketone 10, 11, 18 | B. megaterium, C. michiganese | Antibacterial | Potent activity | [7] |

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the screening of trifluoromethylphenyl compounds.

Experimental Workflow

References

- 1. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile in Cancer Research

Disclaimer: The following application notes and protocols are a hypothetical representation based on the structural features of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile and data from functionally similar compounds. As of the latest literature review, no specific experimental data for this compound in cancer research has been published. These notes are intended to provide a framework for potential research applications and methodologies.

Introduction

(Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, hereafter referred to as Compound X, is a novel synthetic molecule featuring a trifluoromethylphenyl group and an aminophenylsulfanyl moiety. The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability, while the enenitrile scaffold is a common feature in kinase inhibitors. These structural characteristics suggest that Compound X may possess anticancer properties by targeting key signaling pathways involved in cell proliferation and survival. These notes outline hypothetical applications and protocols for investigating the anticancer potential of Compound X.

Hypothetical Mechanism of Action

Based on its structural motifs, Compound X is postulated to act as an inhibitor of a critical oncogenic signaling pathway, such as the PI3K/Akt/mTOR pathway. The trifluoromethylphenyl group may facilitate binding to the ATP-binding pocket of protein kinases within this pathway, while the aminophenylsulfanyl group could form hydrogen bonds to stabilize the interaction. Inhibition of this pathway would theoretically lead to the induction of apoptosis and a reduction in cell proliferation in cancer cells.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the in vitro efficacy of Compound X against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 8.7 |

| PC-3 | Prostate Cancer | 12.1 |

| HCT116 | Colon Cancer | 6.5 |

Caption: Table 1: Hypothetical IC50 values of Compound X in various cancer cell lines after 48 hours of treatment, as determined by MTT assay.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol details the methodology for determining the cytotoxic effects of Compound X on cancer cells.

Materials:

-

Compound X

-

Cancer cell lines (e.g., MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Compound X in DMEM. Remove the old media from the wells and add 100 µL of the fresh media containing various concentrations of Compound X (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for Apoptosis Markers

This protocol is designed to investigate the induction of apoptosis by Compound X.

Materials:

-

Compound X-treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Densitometric analysis of the bands can be performed to quantify changes in protein expression.

Visualizations

Caption: Hypothetical signaling pathway of Compound X.

Caption: Workflow for MTT cell viability assay.

Application Notes and Protocols for Efficacy Testing of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

Introduction

(Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, hereinafter referred to as Compound X, is a novel synthetic molecule with potential therapeutic applications. Its chemical structure, featuring a trifluoromethylphenyl group, suggests high metabolic stability and potent biological activity. The aminophenylsulfanyl and enenitrile moieties indicate possible interactions with various cellular targets, making it a candidate for investigation as an anticancer agent. These application notes provide a comprehensive set of protocols for the initial in vitro evaluation of the anticancer efficacy of Compound X. The described assays will determine the cytotoxic effects of the compound on various cancer cell lines and provide insights into its mechanism of action, specifically its ability to induce apoptosis and cause cell cycle arrest.

Target Audience

These protocols are designed for researchers, scientists, and drug development professionals in the fields of oncology, pharmacology, and medicinal chemistry who are involved in the screening and characterization of novel therapeutic compounds.

Experimental Protocols

Cell Lines and Culture Conditions

A panel of human cancer cell lines is recommended to assess the breadth of Compound X's activity. The following cell lines are suggested for initial screening:

-

A549: Human lung carcinoma

-

MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)

-

MDA-MB-231: Human breast adenocarcinoma (triple-negative)

-

HeLa: Human cervical cancer

-

HCT116: Human colon cancer

All cell lines should be maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be cultured in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Compound X. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]

Materials:

-

96-well flat-bottom plates

-

Selected cancer cell lines

-

Complete culture medium

-

Compound X stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-